molecular formula C6H11NaO4S B081208 Cyclohexanesulfonic acid, 1-hydroxy-, monosodium salt CAS No. 13489-81-1

Cyclohexanesulfonic acid, 1-hydroxy-, monosodium salt

Cat. No. B081208
CAS RN: 13489-81-1
M. Wt: 202.21 g/mol
InChI Key: JRZIYJSQQILHNO-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclohexanesulfonic acid, 1-hydroxy-, monosodium salt, commonly known as CHS, is a sulfonic acid derivative that is widely used in scientific research. It is a white crystalline powder that is highly soluble in water and is commonly used as a buffer in biochemical and physiological experiments. CHS is an important reagent in the field of organic chemistry, and its synthesis and applications have been extensively studied.

Mechanism Of Action

The mechanism of action of CHS is related to its ability to act as a pH stabilizer. In biological systems, small changes in pH can have significant effects on enzyme activity and other biochemical processes. CHS acts as a buffer, maintaining a stable pH environment and preventing fluctuations that can disrupt these processes.

Biochemical And Physiological Effects

CHS has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including carbonic anhydrase and ATPases. CHS has also been shown to have antiviral and antitumor activity, although the mechanisms behind these effects are not well understood.

Advantages And Limitations For Lab Experiments

One of the main advantages of CHS is its ability to act as a pH stabilizer, which makes it useful in a wide range of experiments. It is also highly soluble in water, which makes it easy to work with. However, CHS can be difficult to handle due to its exothermic reaction during synthesis, and it can be corrosive to some materials.

Future Directions

There are a number of potential future directions for research on CHS. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of interest is the study of the mechanisms behind CHS's antiviral and antitumor effects, which could lead to the development of new therapies. Additionally, there is potential for the use of CHS in the development of new drug delivery systems and other biomedical applications.

Synthesis Methods

The synthesis of CHS involves the reaction of cyclohexene with sulfur trioxide to form cyclohexanesulfonic acid. The acid is then neutralized with sodium hydroxide to form the monosodium salt. The reaction is highly exothermic and requires careful temperature control to prevent the formation of undesirable byproducts.

Scientific Research Applications

CHS is widely used in scientific research as a buffer and pH stabilizer. It is commonly used in the preparation of electrophoresis gels, as well as in the purification and analysis of proteins and nucleic acids. CHS is also used as a mobile phase additive in high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) applications.

properties

CAS RN

13489-81-1

Product Name

Cyclohexanesulfonic acid, 1-hydroxy-, monosodium salt

Molecular Formula

C6H11NaO4S

Molecular Weight

202.21 g/mol

IUPAC Name

sodium;1-hydroxycyclohexane-1-sulfonate

InChI

InChI=1S/C6H12O4S.Na/c7-6(11(8,9)10)4-2-1-3-5-6;/h7H,1-5H2,(H,8,9,10);/q;+1/p-1

InChI Key

JRZIYJSQQILHNO-UHFFFAOYSA-M

Isomeric SMILES

C1CCC(CC1)(O)S(=O)(=O)[O-].[Na+]

SMILES

C1CCC(CC1)(O)S(=O)(=O)[O-].[Na+]

Canonical SMILES

C1CCC(CC1)(O)S(=O)(=O)[O-].[Na+]

Other CAS RN

13489-81-1

Origin of Product

United States

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